molecular formula C22H17BrO2 B3003604 (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one CAS No. 358656-11-8

(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one

Cat. No.: B3003604
CAS No.: 358656-11-8
M. Wt: 393.28
InChI Key: XHCZBACAIYODFH-SDNWHVSQSA-N
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Description

(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). Ring A is substituted with a benzyloxy group at the para position, while ring B features a 3-bromophenyl moiety (Figure 1). This compound belongs to the non-piperazine-substituted chalcone subclass, which has demonstrated diverse biological and material science applications, including enzyme inhibition, antiviral activity, and nonlinear optical (NLO) properties .

The 3-bromophenyl substituent on ring B introduces electronegativity and polarizability, which may influence both reactivity and optical properties .

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrO2/c23-20-8-4-7-19(15-20)22(24)14-11-17-9-12-21(13-10-17)25-16-18-5-2-1-3-6-18/h1-15H,16H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCZBACAIYODFH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound has the following chemical formula:

  • Molecular Formula : C22_{22}H17_{17}BrO2_2
  • CAS Number : 358656-11-8

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the bromine atom and the benzyloxy group enhances its interaction with biological targets.

Research indicates that chalcone derivatives exert their biological effects through various mechanisms:

  • Antioxidant Activity : Chalcones have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.
  • Anti-inflammatory Effects : These compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, thereby reducing inflammation.
  • Anticancer Properties : Chalcones can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels, demonstrating its potential as a natural antioxidant agent.

Assay TypeIC50 Value (µM)
DPPH25.4
ABTS18.7

Anti-inflammatory Activity

In vitro studies assessed the compound's ability to inhibit nitric oxide production in RAW 264.7 macrophages stimulated with LPS. The results showed a dose-dependent inhibition of NO production.

Concentration (µM)NO Production Inhibition (%)
1030
2555
5075

Anticancer Activity

The cytotoxic effects of this compound were tested against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The compound exhibited significant cytotoxicity with IC50 values ranging from 15 µM to 35 µM across different cell lines.

Cell LineIC50 Value (µM)
MCF-720
A54915
HeLa35

Case Studies

Several case studies have highlighted the therapeutic potential of chalcone derivatives, including this compound:

  • Breast Cancer Treatment : A study demonstrated that treatment with this compound led to reduced tumor size in xenograft models of breast cancer, supporting its efficacy as an anticancer agent.
  • Neuropathic Pain Management : Research indicated that the compound could modulate pain pathways effectively, providing a basis for further exploration in pain management therapies.

Comparison with Similar Compounds

Table 1: Inhibitory Activity (IC₅₀) of Non-Piperazine Chalcones

Compound Name Ring A Substituents Ring B Substituents IC₅₀ (μM) Reference ID
Cardamonin 2-OH, 4-OH None 4.35
(E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j) 4-Br, 2-OH, 5-I (meta) 4-F 4.70
(E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (2h) 4-Cl, 2-OH, 5-I (meta) 4-OCH₃ 13.82
Target Compound 4-(Benzyloxy) 3-Br N/A -

Key Observations :

  • Electronegativity : Fluorine (4-F) on ring B in compound 2j enhances activity (IC₅₀ = 4.70 μM) compared to methoxy (4-OCH₃) in 2h (IC₅₀ = 13.82 μM). This aligns with ’s conclusion that electronegative substituents improve potency .
  • Bromine vs. Chlorine : Bromine (in 2j) confers lower IC₅₀ than chlorine (in 2h), likely due to its higher electronegativity and polarizability .

For the target compound, the absence of iodine and presence of 3-bromophenyl may balance electronegativity and steric effects, though biological data are needed for direct comparison.

Physical and Optical Properties

Chalcones are studied for NLO applications due to their π-conjugated systems. Comparisons include:

Table 2: NLO Properties of Chalcone Derivatives

Compound Name Dipole Moment (D) Hyperpolarizability (β) Reference ID
(E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one 9.82 3.8 × urea
3-(4-(Benzyloxy)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (Singh et al.) 7.45 2.1 × urea
(2E)-1-(3-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one N/A 0.54 × 3MPNP*

*3MPNP = (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Key Observations :

  • Bromophenyl Impact : Bromine substituents enhance dipole moments and hyperpolarizability due to their electron-withdrawing nature, as seen in Asiri et al.’s compound (β = 3.8 × urea) .
  • Benzyloxy vs. Hydroxyl : Singh et al.’s benzyloxy-substituted chalcone exhibits moderate β (2.1 × urea), suggesting that bulky groups may reduce conjugation efficiency compared to smaller substituents like hydroxyl .
  • Methylsulfanyl Effect : The target compound’s bromophenyl group likely confers higher hyperpolarizability than methylsulfanyl-substituted analogs (e.g., 0.54 × 3MPNP) .

Structural and Crystallographic Comparisons

Crystal structures reveal how substituents influence molecular packing and stability:

Table 3: Structural Features of Bromophenyl Chalcones

Compound Name Dihedral Angle (Ring A–B) Key Interactions Reference ID
(2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one 8.5° C–H···π, halogen bonding
(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,6-dichloro-3-fluorophenyl)prop-2-en-1-one 12.3° π–π stacking, C–Br···O
Target Compound (Hypothetical) ~10° (estimated) Predicted C–Br···O interactions -

Key Observations :

  • Dihedral Angles : Smaller angles (e.g., 8.5° in ) enhance conjugation, improving optical properties. The target compound’s benzyloxy group may increase steric hindrance, slightly enlarging the dihedral angle.
  • Halogen Bonding : Bromine participates in C–Br···O interactions, stabilizing crystal packing . This feature is shared with the target compound.

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